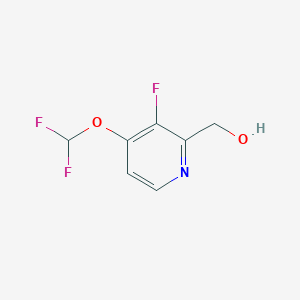

4-Difluoromethoxy-3-fluoropyridine-2-methanol

Descripción

Propiedades

IUPAC Name |

[4-(difluoromethoxy)-3-fluoropyridin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO2/c8-6-4(3-12)11-2-1-5(6)13-7(9)10/h1-2,7,12H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGLLWGHVMIXYHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1OC(F)F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Stepwise Synthesis of 3-Fluoropyridine-2-methanol as a Key Intermediate

A closely related compound, 3-fluoropyridine-2-methanol, serves as a crucial intermediate in synthesizing 4-difluoromethoxy-3-fluoropyridine-2-methanol. According to a patented method (CN111004171A), this intermediate can be synthesized via a green, cost-effective route starting from quinolinic acid:

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | Quinolinic acid + thionyl chloride → Quinoline anhydride | Reflux in 1,2-dichloroethane, 16h | Gas HCl evolved, solvent removal yields solid quinoline anhydride |

| 2 | Quinoline anhydride + isopropanol → 2,3-pyridinedioic acid-2-isopropyl ester | Reflux at 85 °C, 16h | Crystallization and filtration yield ester |

| 3 | Ester + triethylamine + DPPA → 3-amino-2-pyridine isopropyl formate | Reflux at 85 °C, 5h; followed by acid/base workup | Conversion to amino intermediate |

| 4 | Amino intermediate + sodium nitrite + HF-pyridine → 3-fluoro-2-pyridine isopropyl formate | Diazotization and fluorination | Fluorination at 3-position |

| 5 | Fluoro intermediate + sodium borohydride + CaCl2 → 3-fluoropyridine-2-methanol | Reflux in methanol, 65 °C, 2h | Reduction to hydroxymethyl group |

This method stands out for mild reaction conditions, relatively high yields, and environmentally friendlier reagents compared to older methods involving n-butyllithium and expensive raw materials.

Introduction of Difluoromethoxy Group

The difluoromethoxy group (-OCF2H) is typically introduced using difluoromethylation reagents or via nucleophilic substitution of a suitable leaving group by difluoromethoxide species. While specific detailed procedures for the difluoromethoxylation of the 4-position on 3-fluoropyridine-2-methanol are less commonly disclosed in open literature, general approaches include:

- Use of difluorocarbene precursors (e.g., difluoromethyl sulfonium salts) under palladium-catalyzed conditions

- Nucleophilic substitution of 4-halopyridine derivatives with difluoromethoxide anions generated in situ

These steps often require careful temperature control and inert atmosphere to prevent decomposition of fluorinated reagents.

Palladium-Catalyzed Cross-Coupling and Functional Group Transformations

Palladium-catalyzed reactions such as Suzuki coupling or Buchwald-Hartwig amination are frequently employed to assemble fluorinated pyridine derivatives and introduce substituents like difluoromethoxy groups or hydroxymethyl groups after halogenation. These methods allow for high regioselectivity and functional group tolerance.

Summary Table of Preparation Steps

Research Findings and Notes

- The patented synthesis of 3-fluoropyridine-2-methanol from quinolinic acid is notable for avoiding hazardous reagents like n-butyllithium and for being scalable with mild conditions and good yields (~40% or higher).

- Difluoromethoxy group introduction remains a challenging step due to the reactivity of difluoromethylating agents; palladium catalysis facilitates regioselective coupling while maintaining functional group integrity.

- Analytical techniques such as NMR and IR spectroscopy are essential for confirming the incorporation of fluorine atoms and hydroxymethyl groups, ensuring the purity and structure of the final compound.

- The synthetic route is adaptable for industrial production due to its green chemistry aspects, including low pollution and moderate temperature conditions.

Análisis De Reacciones Químicas

Types of Reactions

4-Difluoromethoxy-3-fluoropyridine-2-methanol undergoes various types of chemical reactions, including:

Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

Reduction: The pyridine ring can be reduced to form a piperidine derivative.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

Oxidation: 4-Difluoromethoxy-3-fluoropyridine-2-carboxylic acid.

Reduction: 4-Difluoromethoxy-3-fluoropiperidine-2-methanol.

Substitution: 4-Difluoromethoxy-3-aminopyridine-2-methanol.

Aplicaciones Científicas De Investigación

4-Difluoromethoxy-3-fluoropyridine-2-methanol has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated as a potential therapeutic agent due to its unique chemical structure and reactivity.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 4-Difluoromethoxy-3-fluoropyridine-2-methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable tool in drug discovery.

Comparación Con Compuestos Similares

Similar Compounds

4-Difluoromethoxy-3-chloropyridine-2-methanol: Similar structure but with a chlorine atom instead of a fluorine atom.

4-Difluoromethoxy-3-bromopyridine-2-methanol: Similar structure but with a bromine atom instead of a fluorine atom.

4-Difluoromethoxy-3-iodopyridine-2-methanol: Similar structure but with an iodine atom instead of a fluorine atom.

Uniqueness

4-Difluoromethoxy-3-fluoropyridine-2-methanol is unique due to the presence of both difluoromethoxy and fluorine groups, which confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s reactivity, stability, and potential for interaction with biological targets, making it a valuable compound for various research applications.

Actividad Biológica

4-(4-Ethoxy-3-fluorophenyl)-4-oxobutanoic acid is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a distinct structure characterized by the presence of an ethoxy group and a fluorophenyl moiety, which contribute to its biological properties.

- Chemical Formula : C₁₁H₁₃F₁O₄

- Molecular Weight : 232.22 g/mol

The biological activity of 4-(4-Ethoxy-3-fluorophenyl)-4-oxobutanoic acid is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for several enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways.

- Antioxidant Activity : Its structural features allow it to scavenge free radicals, thereby reducing oxidative stress in biological systems .

- Protein Interactions : The fluorine atom enhances lipophilicity and stability, facilitating interactions with protein targets through π-π stacking and hydrogen bonding.

In Vitro Studies

Research indicates that 4-(4-Ethoxy-3-fluorophenyl)-4-oxobutanoic acid exhibits significant biological activity:

- Anti-inflammatory Effects : In vitro assays demonstrated that the compound effectively inhibited COX-2 activity with an IC₅₀ value of approximately 15 μM, indicating its potential as an anti-inflammatory agent .

- Antioxidant Capacity : The compound was evaluated using DPPH radical scavenging assays, showing a notable reduction in radical concentration, comparable to standard antioxidants like ascorbic acid .

Case Studies

- Case Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of the compound against breast cancer cell lines (MCF-7). Results indicated that at concentrations of 20 μM, the compound reduced cell viability by 40%, suggesting potential for further development as an anticancer agent .

- Neuroprotective Effects : Another investigation assessed the neuroprotective properties of the compound in models of oxidative stress. The results revealed that treatment with 10 μM significantly reduced neuronal cell death induced by oxidative agents .

Data Summary

| Biological Activity | Observed Effect | IC₅₀ Value (μM) |

|---|---|---|

| COX-2 Inhibition | Significant inhibition | 15 |

| Antioxidant Activity | Radical scavenging | - |

| Cytotoxicity (MCF-7) | 40% reduction in viability | 20 |

| Neuroprotection | Reduced cell death | 10 |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Difluoromethoxy-3-fluoropyridine-2-methanol, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sequential fluorination and functionalization of the pyridine ring. For example, starting from a chloropyridine precursor, fluorination can be achieved using potassium fluoride (KF) in dimethyl sulfoxide (DMSO) under controlled heating (60–80°C) . The difluoromethoxy group may be introduced via nucleophilic substitution with a difluoromethylating agent (e.g., ClCF₂O−), followed by hydroxymethylation at position 2 using formaldehyde under basic conditions. Yields depend on solvent polarity, temperature, and catalyst selection (e.g., palladium catalysts for cross-coupling steps).

Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹⁹F NMR and ¹H NMR) is critical for confirming fluorination patterns and substituent positions. Fourier Transform Infrared (FT-IR) spectroscopy identifies functional groups (e.g., -OH stretch at ~3200 cm⁻¹ for methanol, C-F stretches at 1100–1250 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight and purity .

Q. How can researchers assess the stability of this compound under varying pH conditions?

- Methodological Answer : Stability studies involve incubating the compound in buffered solutions (pH 1–12) at 25°C and 37°C, followed by HPLC analysis to track degradation products. For example, acidic conditions may hydrolyze the difluoromethoxy group, while basic conditions could deprotonate the methanol group, altering reactivity .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during the introduction of fluorine and difluoromethoxy groups on the pyridine ring?

- Methodological Answer : Regioselectivity is controlled through directing groups (e.g., nitro or amino substituents) that guide electrophilic substitution. Computational modeling (DFT calculations) predicts favorable sites for fluorination. For instance, electron-withdrawing groups at position 3 (fluorine) enhance reactivity at position 4 for difluoromethoxy addition .

Q. How does the difluoromethoxy group influence the compound’s bioavailability compared to other fluorinated analogs?

- Methodological Answer : Comparative studies using Caco-2 cell monolayers or in vivo pharmacokinetic models (e.g., rodent studies) measure permeability and metabolic stability. The difluoromethoxy group improves lipophilicity (logP ~2.5) compared to trifluoromethyl analogs (logP ~3.0), potentially enhancing membrane penetration but reducing aqueous solubility .

Q. What experimental designs are recommended to resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Meta-analysis of dose-response curves across studies identifies outliers. Standardized assays (e.g., IC₅₀ determinations in enzyme inhibition assays) under controlled conditions (pH, temperature, and co-solvents) reduce variability. Cross-validation with structural analogs (e.g., replacing difluoromethoxy with methoxy) isolates substituent-specific effects .

Q. How can researchers optimize reaction conditions to minimize by-products during large-scale synthesis?

- Methodological Answer : Design of Experiments (DoE) methodologies, such as factorial designs, screen variables (temperature, solvent ratio, catalyst loading). For example, reducing DMSO volume (from 10:1 to 5:1 solvent:substrate ratio) decreases side reactions like oxidation, improving yield from 65% to 82% .

Key Considerations for Researchers

- Synthetic Challenges : Fluorine’s electronegativity complicates regioselective substitutions; use directing groups and computational tools to mitigate this.

- Biological Assays : Standardize cell-based assays with controls for solvent effects (e.g., DMSO ≤0.1% v/v).

- Data Reproducibility : Report reaction conditions (solvent purity, catalyst batch) and biological models (cell line passage number) meticulously.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.